

Strategies for patient stratification in Mitemcinal gastroparesis trials

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Compound of Interest

Compound Name: Mitemcinal

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Technical Support Center: Mitemcinal Gastroparesis Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on strategies for patient stratification in clinical trials of **Mitemcinal** for gastroparesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Mitemcinal**?

Mitemcinal is a non-macrolide, orally active motilin agonist.^{[1][2]} It mimics the action of motilin, a hormone that regulates the interdigestive migrating motor complex (MMC), which is a pattern of gut motility in the fasted state.^{[2][3]} By activating motilin receptors in the gastrointestinal tract, **Mitemcinal** stimulates gastric muscle contractions, thereby accelerating delayed gastric emptying.^[2]

Q2: What are the key patient populations to consider for stratification in a **Mitemcinal** trial?

The primary stratification factor identified in **Mitemcinal** research is the etiology of gastroparesis. Clinical trial data suggests that patients with diabetic gastroparesis may respond better to **Mitemcinal** than those with idiopathic gastroparesis. Therefore, stratifying patients into these two subgroups is a critical design element.

Q3: What are the essential baseline assessments for patient stratification?

Two fundamental assessments are crucial for patient stratification in gastroparesis trials:

- Gastric Emptying Scintigraphy (GES): This is the gold standard for objectively quantifying the rate of gastric emptying and confirming the diagnosis of gastroparesis.
- Gastroparesis Cardinal Symptom Index (GCSI): This is a validated patient-reported outcome (PRO) tool used to assess the severity of gastroparesis symptoms.

Q4: Is there a correlation between the severity of symptoms and the degree of gastric emptying delay?

Research, including studies on **Mitemcinal**, has shown no clear correlation between the severity of gastroparesis symptoms at baseline and the objective measurement of gastric emptying delay. This disconnect highlights the importance of using both symptom severity scores (like the GCSI) and objective measures (like GES) for a comprehensive patient assessment.

Troubleshooting Guides

Issue: High Placebo Response Rate Obscuring Treatment Effect

- Problem: **Mitemcinal** trials have noted a prominent placebo effect in symptom improvement, which can make it statistically challenging to demonstrate the efficacy of the drug.
- Troubleshooting Strategies:
 - Strict Inclusion Criteria: Implement stringent baseline symptom severity scores (e.g., a minimum GCSI score) to enroll patients with a significant symptom burden.
 - Standardized Rescue Medication Protocol: Clearly define and limit the use of rescue medications for symptoms like nausea to ensure consistency across all trial arms.
 - Patient Education: Thoroughly educate patients on the nature of placebo effects and the importance of accurate symptom reporting.

- Stratification by Symptom Predominance: Consider stratifying patients based on their predominant symptoms (e.g., nausea/vomiting vs. postprandial fullness/bloating) as different symptoms may respond differently to treatment.

Issue: Variability in Gastric Emptying Scintigraphy (GES) Results

- Problem: Inconsistent GES procedures across different clinical sites can introduce significant variability in the data, affecting the reliability of patient selection and endpoint assessment.
- Troubleshooting Strategies:
 - Standardized Protocol: Mandate a single, standardized GES protocol for all sites, as recommended by the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine. This includes a standard low-fat, egg-white meal and imaging at 1, 2, and 4 hours post-ingestion.
 - Centralized Reading: Utilize a central imaging core lab to analyze all GES scans, ensuring uniform interpretation and quantification of gastric retention.
 - Medication Washout: Enforce a strict washout period for medications that can affect gastric motility (e.g., prokinetics, opioids, anticholinergics) before performing the GES. This is typically 48-72 hours, depending on the drug's half-life.
 - Glycemic Control: For diabetic patients, ensure blood glucose levels are controlled before the GES, as hyperglycemia can further delay gastric emptying.

Data Summaries

Table 1: Baseline Patient Stratification Characteristics (Illustrative)

Characteristic	Diabetic Gastroparesis (n=50)	Idiopathic Gastroparesis (n=50)	p-value
Age (mean ± SD)	55.2 ± 8.1	48.7 ± 12.5	0.08
Female Sex (%)	78%	82%	0.62
Gastric Retention at 4h (%) (mean ± SD)	35.4 ± 15.2	32.8 ± 14.9	0.45
GCSI Total Score (mean ± SD)	3.8 ± 0.7	3.9 ± 0.6	0.51
GCSI Nausea/Vomiting Subscale	4.1 ± 0.9	4.0 ± 0.8	0.63
GCSI Fullness/Satiety Subscale	3.7 ± 0.8	3.9 ± 0.7	0.28
GCSI Bloating Subscale	3.6 ± 1.0	3.8 ± 0.9	0.34

Table 2: Stratified Treatment Response to **Mitemcinal** (Illustrative)

Outcome Measure	Mitemcinal (Diabetic)	Placebo (Diabetic)	Mitemcinal (Idiopathic)	Placebo (Idiopathic)
% Patients with >25% Improvement in Gastric Emptying	75%	10%	55%	12%
Mean Change in GCSI Total Score from Baseline	-1.5	-1.1	-1.2	-1.0
% Symptom Responders (≥1-point drop in GCSI)	65%	50%	58%	52%

Note: These tables are illustrative and based on the finding that diabetic patients responded better to **Mitemcinal**.

Experimental Protocols

1. Standardized Gastric Emptying Scintigraphy (GES)

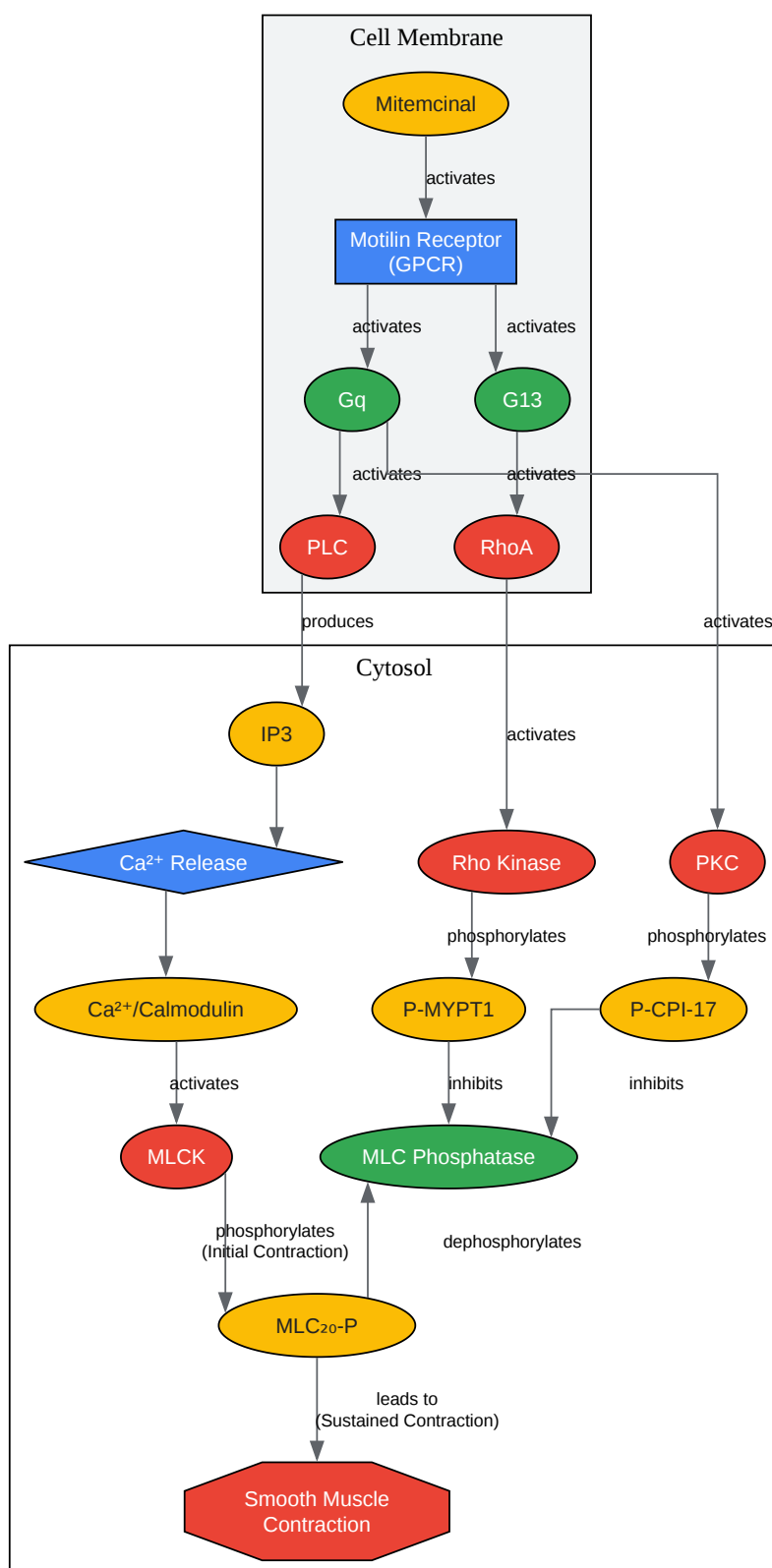
- Objective: To quantitatively measure the rate of solid-phase gastric emptying.
- Methodology:
 - Patient Preparation: Patients must fast overnight. Medications known to affect gastric motility should be discontinued for 48-72 hours prior to the test. For diabetic patients, blood glucose should be below 180 mg/dL before starting.
 - Standard Meal: The patient consumes a standardized low-fat meal, typically consisting of a 120g egg-white meal labeled with 0.5 mCi of 99mTc sulfur colloid, two slices of toast with jam, and 120 mL of water.
 - Imaging: Planar images of the stomach are acquired immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.

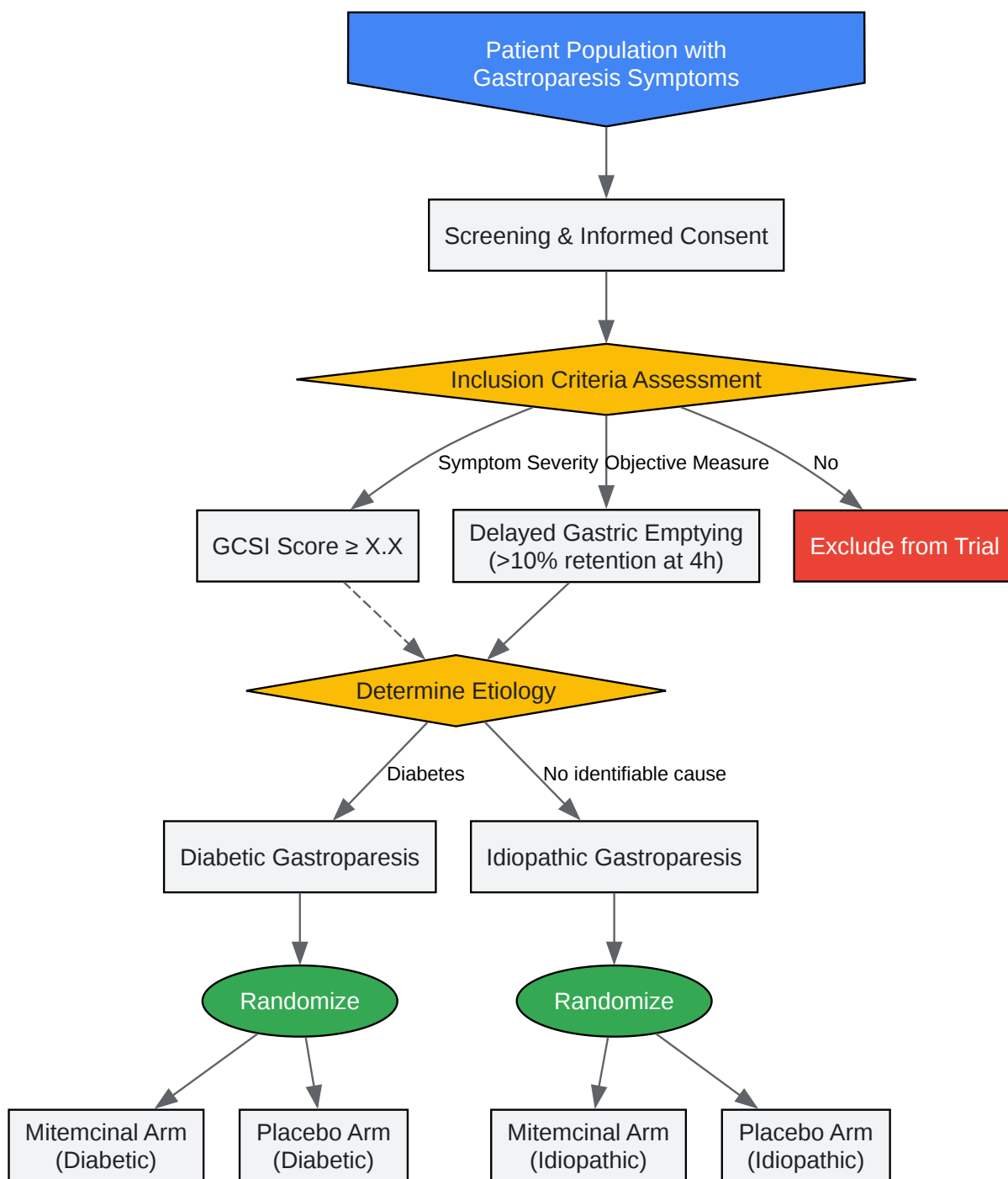
- Data Analysis: The percentage of gastric retention is calculated for each time point by correcting for radioactive decay. Delayed gastric emptying is typically defined as >60% retention at 2 hours and/or >10% retention at 4 hours.

2. Gastroparesis Cardinal Symptom Index (GCSI)

- Objective: To assess the severity of gastroparesis symptoms from the patient's perspective.
- Methodology:
 - Administration: The GCSI is a self-administered questionnaire.
 - Scoring: The index comprises nine items grouped into three subscales: nausea/vomiting (3 items), postprandial fullness/early satiety (4 items), and bloating (2 items). Each item is rated on a Likert scale from 0 (none) to 5 (very severe).
 - Calculation: The total GCSI score is calculated as the average of the three subscale scores. Subscale scores are the average of the items within that subscale. A higher score indicates greater symptom severity. The instrument has demonstrated high internal consistency and test-retest reliability.

Mandatory Visualizations





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